Triphenylphosphine selenide

Catalog No.
S707346
CAS No.
3878-44-2
M.F
C18H15PSe
M. Wt
341.3 g/mol
Availability
In Stock
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Triphenylphosphine selenide

CAS Number

3878-44-2

Product Name

Triphenylphosphine selenide

IUPAC Name

triphenyl(selanylidene)-λ5-phosphane

Molecular Formula

C18H15PSe

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

ZFVJLNKVUKIPPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis:

  • Nucleophilic Reagent: Ph3PSe acts as a nucleophilic reagent, donating its lone pair of electrons to form new bonds. This property makes it valuable in various organic reactions, including:
    • Selenation: Ph3PSe reacts with various electrophiles to introduce a selenium atom into organic molecules. This is useful for synthesizing organoselenium compounds with diverse applications in medicinal chemistry and materials science [].
    • Phosphorylation: Ph3PSe can be used as a precursor for the synthesis of phosphine oxides and sulfides, essential intermediates in organic synthesis [].

Catalysis:

  • Transition Metal Catalyst Ligand: Ph3PSe coordinates with transition metals, forming complexes that act as catalysts in various organic transformations. These catalysts are particularly effective in:
    • C-C Bond Formation Reactions: Ph3PSe-transition metal complexes facilitate the formation of carbon-carbon bonds, a fundamental step in organic synthesis [].
    • Reduction Reactions: Ph3PSe can participate in reduction reactions, converting various functional groups into their corresponding reduced forms [].

Material Science:

  • Precursor for Selenium-Containing Materials: Ph3PSe serves as a precursor for the synthesis of various selenium-containing materials with unique properties. These materials have potential applications in:
    • Semiconductors: Selenium-based semiconductors are used in electronic devices due to their tunable electrical properties [].
    • Biocompatible Materials: Selenium-containing polymers exhibit biocompatibility, making them suitable for biomedical applications [].

Medicinal Chemistry:

  • Selenium Delivery Agent: Ph3PSe can be used as a carrier molecule to deliver selenium, a trace element with various biological functions, to cells. This approach is being explored in the development of new drugs with antioxidant and anticancer properties [].

Triphenylphosphine selenide is an organoselenium compound with the chemical formula C₁₈H₁₅SeP. It is characterized by the presence of selenium bonded to a triphenylphosphine moiety. This compound is notable for its role as a selenium transfer reagent in various organic reactions, making it valuable in synthetic chemistry. Triphenylphosphine selenide is typically prepared through the reaction of triphenylphosphine with potassium selenocyanate, resulting in a compound that exhibits both phosphine and selenium functionalities .

  • Selenium Transfer Reactions: It acts as an efficient selenium-transferring reagent, facilitating the conversion of H-phosphonates to corresponding seleno derivatives .
  • Reactions with Transition Metals: When reacted with transition metal complexes, such as triosmium clusters, triphenylphosphine selenide can yield various metal-selenium complexes .
  • Phosphorus Ylide Reactions: The compound also engages in reactions with phosphorus ylides, leading to the generation of seleno aldehydes and other selenium-containing products .

Triphenylphosphine selenide can be synthesized through several methods:

  • Reaction with Potassium Selenocyanate: The most common synthesis method involves reacting triphenylphosphine with potassium selenocyanate, yielding triphenylphosphine selenide and potassium cyanide as byproducts .
  • Direct Reaction with Elemental Selenium: Another method includes the direct reaction of triphenylphosphine with elemental selenium under controlled conditions .
  • Polymer-Supported Synthesis: Recent advancements have introduced polymer-supported versions of triphenylphosphine selenide, enhancing its efficiency in selenium transfer reactions .

Triphenylphosphine selenide has several applications in both synthetic and industrial chemistry:

  • Selenium Transfer Reagent: Its primary application lies in facilitating selenium transfer in organic synthesis, particularly in the formation of seleno compounds from phosphonates .
  • Catalyst in Organic Reactions: It serves as a cocatalyst in various enantioselective reactions, improving reaction yields and selectivity .
  • Research Tool: The compound is utilized in research settings to study selenium chemistry and its interactions with other elements.

Studies on the interactions of triphenylphosphine selenide reveal its reactivity with various substrates and transition metals. For instance, it has been shown to form stable complexes with transition metals, which can lead to novel catalytic properties. The interaction between triphenylphosphine selenide and metal thiocyanates has also been explored, highlighting its versatility as a ligand .

Triphenylphosphine selenide shares similarities with other organophosphorus compounds but exhibits unique characteristics due to its selenium component. Below is a comparison with similar compounds:

CompoundKey FeaturesUnique Aspects
Triphenylphosphine sulfideContains sulfur instead of selenium; used for similar reactionsSulfur's different reactivity compared to selenium
Triphenylarsine sulfideContains arsenic; used in coordination chemistryArsenic's toxicity limits its applications
DiphenylseleniumSimple selenium compound; less complex than triphenyl versionLacks phosphorus functionality
PhenyldichlorophosphineChlorinated phosphorus compound; used for chlorinationDoes not contain selenium

Triphenylphosphine selenide's unique combination of phosphorus and selenium allows it to participate effectively in selenium transfer reactions, distinguishing it from sulfur and arsenic analogs.

Traditional Synthesis via Triphenylphosphine and Selenium Sources

Triphenylphosphine selenide represents a crucial organophosphorus compound with the molecular formula C₁₈H₁₅PSe and a molecular weight of 341.25 atomic mass units [1]. The traditional synthesis of this compound involves the direct reaction of triphenylphosphine with various selenium sources, establishing fundamental protocols that have been extensively studied and optimized.

Direct Reaction with Elemental Selenium

The most straightforward synthetic approach involves the reaction between triphenylphosphine and powdered elemental selenium [2]. This reaction is typically conducted under reflux conditions for approximately six hours, resulting in the formation of a yellow solid product [2]. The reaction mechanism proceeds through the nucleophilic attack of the phosphorus lone pair on the selenium atom, forming the phosphorus-selenium double bond characteristic of triphenylphosphine selenide [2].

Nuclear magnetic resonance spectroscopy provides definitive evidence for product formation, with the ³¹P nuclear magnetic resonance spectrum showing the disappearance of the starting triphenylphosphine peak at -5.5 parts per million and the appearance of a new peak at 35.3 parts per million [2]. The presence of selenium satellites in the ³¹P nuclear magnetic resonance spectrum, arising from the low-abundance spin-active ⁷⁷Se nuclei (7.6% natural abundance), confirms the phosphorus-selenium bond formation [2].

Synthesis Using Potassium Selenocyanate

An alternative and highly effective synthetic route employs potassium selenocyanate as the selenium source [3] [4]. This method offers several advantages over elemental selenium, including milder reaction conditions and improved product purity [3]. Potassium selenocyanate serves as an excellent source of selenium in its zero oxidation state, facilitating the formation of triphenylphosphine selenide through a well-defined reaction pathway [4].

The reaction proceeds according to the following stoichiometry, where triphenylphosphine reacts with potassium selenocyanate to yield triphenylphosphine selenide and potassium cyanide as a byproduct [3]. This synthetic approach typically provides higher yields and greater reproducibility compared to the elemental selenium method [3].

Optimization of Reaction Conditions

Systematic studies have demonstrated that reaction conditions significantly influence both yield and product quality [5]. Temperature optimization experiments reveal that reactions conducted at 100-150°C in appropriate solvents provide optimal conversion rates [5]. The choice of solvent plays a critical role, with dichloroethane and dichloromethane showing superior performance compared to other organic solvents [5].

Reaction ParameterOptimal ConditionsYield RangeReaction Time
Temperature100-150°C95-99%4-8 hours
Solvent1,2-dichloroethane99%6 hours
Selenium SourcePotassium selenocyanate85-95%4-6 hours
Elemental SeleniumRed selenium powder70-85%6-8 hours

The reaction kinetics are significantly influenced by the physical form of the selenium source [5]. Red selenium powder demonstrates superior reactivity compared to gray selenium, attributed to its higher surface area and crystal structure [5]. Additionally, the stoichiometric ratio of reactants affects both conversion efficiency and product purity, with slight excess of selenium source typically providing optimal results [5].

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides detailed structural information about the synthesized triphenylphosphine selenide [6]. The ³¹P nuclear magnetic resonance chemical shift appears in the range of 35-40 parts per million, significantly downfield from the starting triphenylphosphine [6]. The ⁷⁷Se nuclear magnetic resonance spectrum exhibits characteristic signals between -200 to -400 parts per million, confirming the selenium environment [6].

The coupling constant ¹J(P-Se) typically ranges from 630-680 Hz, providing valuable information about the phosphorus-selenium bond strength [6]. Infrared spectroscopy reveals characteristic phosphorus-selenium stretching frequencies, while mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 342 [6].

Polymer-Supported Synthesis for Enhanced Recyclability

The development of polymer-supported triphenylphosphine selenide represents a significant advancement in synthetic methodology, addressing key limitations of traditional homogeneous systems [7] [8]. This approach offers enhanced recyclability, simplified product isolation, and reduced waste generation, making it particularly attractive for large-scale applications [9].

Polymer Support Strategies

Polymer-supported triphenylphosphine selenide is typically prepared by first immobilizing triphenylphosphine onto a suitable polymer support, followed by selenation to generate the active selenide species [9]. Polystyrene-based supports have emerged as the most widely used matrices due to their chemical stability, mechanical properties, and ease of functionalization [10].

The immobilization process involves the covalent attachment of triphenylphosphine moieties to the polymer backbone through linker groups [9]. Common linker strategies include benzyl, alkyl, and amide linkages, each offering distinct advantages in terms of stability and reactivity [10]. The loading capacity of triphenylphosphine on the polymer support typically ranges from 0.5 to 2.0 millimoles per gram of resin [10].

Synthesis Protocols

The preparation of polymer-supported triphenylphosphine selenide follows a two-step protocol [7]. Initially, polymer-bound triphenylphosphine is treated with an appropriate selenium source under controlled conditions [7]. The reaction conditions are similar to those employed in homogeneous synthesis, with modifications to accommodate the heterogeneous nature of the system [7].

Temperature control is crucial for polymer-supported synthesis, as excessive heating can lead to polymer degradation or cross-linking [7]. Typical reaction temperatures range from 60-100°C, significantly lower than those employed in homogeneous systems [7]. The reaction time is generally extended to 8-12 hours to ensure complete conversion due to the reduced mobility of reactants in the polymer matrix [7].

Recyclability Studies

Extensive recycling studies demonstrate the superior reusability of polymer-supported triphenylphosphine selenide compared to homogeneous systems [7] [8]. The polymer-bound reagent can be recovered by simple filtration and washing procedures, eliminating the need for complex purification protocols [7]. Multiple recycling experiments show maintained activity over at least five consecutive cycles with minimal loss in conversion efficiency [7].

Cycle NumberConversion (%)Product Purity (%)Recovery Rate (%)
19598100
2939798
3919696
4899594
5879492

The slight decrease in activity over multiple cycles is attributed to physical loss of material during handling and minor decomposition pathways [7]. However, the overall performance remains highly satisfactory for practical applications [7].

Mechanistic Considerations

The mechanism of selenium transfer from polymer-supported triphenylphosphine selenide involves a bimolecular process where the selenium atom is transferred to the substrate while regenerating the polymer-bound triphenylphosphine [11]. Computational studies suggest that the transfer proceeds through a selenophilic attack mechanism, where the substrate nucleophile attacks the selenium center [11].

The polymer support influences the reaction kinetics by creating a localized microenvironment around the active sites [7]. This microenvironment can enhance selectivity and provide steric protection for the reactive centers [7]. The swelling properties of the polymer in different solvents significantly affect the accessibility of the active sites and overall reaction efficiency [7].

Purification Techniques and Crystallization Protocols

The purification of triphenylphosphine selenide requires careful attention to both chemical and physical properties to achieve high purity and yield [1] [12]. Standard purification techniques include recrystallization, column chromatography, and specialized crystallization protocols that take advantage of the compound's unique solubility characteristics.

Recrystallization Methods

Recrystallization represents the primary purification method for triphenylphosphine selenide, capitalizing on the temperature-dependent solubility of the compound in various organic solvents [1]. Ethanol has been identified as the preferred recrystallization solvent, providing excellent purity and recovery rates [1]. The compound exhibits moderate solubility in hot ethanol while showing significantly reduced solubility at room temperature, creating ideal conditions for recrystallization [1].

The standard recrystallization protocol involves dissolving the crude triphenylphosphine selenide in hot ethanol until a saturated solution is achieved [13]. The solution is then filtered while hot to remove any insoluble impurities, followed by controlled cooling to room temperature [13]. The crystallization process is enhanced by avoiding agitation during cooling, which promotes the formation of well-defined crystals with improved purity [13].

Alternative solvents for recrystallization include methanol, acetonitrile, and binary solvent systems [1]. Methanol provides similar results to ethanol but with slightly lower recovery rates [1]. Acetonitrile offers moderate solubility characteristics but requires careful temperature control to prevent rapid crystallization [1]. Binary solvent systems, such as ethanol-water mixtures, can be employed for compounds with challenging solubility profiles [13].

Solvent Selection and Optimization

The selection of appropriate recrystallization solvents follows established principles based on solubility data and crystallization behavior [14]. Triphenylphosphine selenide demonstrates very high solubility in dichloromethane and moderate solubility in acetonitrile, benzene, butanol, ethanol, and methanol when heated [1]. The compound is insoluble in ether and water, which can be exploited for selective precipitation and washing procedures [1].

Systematic solubility studies reveal that the compound's solubility increases predictably with temperature across all suitable solvents [14]. This temperature dependence is crucial for successful recrystallization, as it ensures adequate dissolution at elevated temperatures while promoting crystallization upon cooling [14]. The thermodynamic properties of dissolution indicate that the process is endothermic and entropy-driven [14].

SolventHot SolubilityCold SolubilityRecovery Rate (%)Purity (%)
EthanolHighLow85-90>98
MethanolHighModerate75-85>96
AcetonitrileModerateLow80-85>97
DichloromethaneVery HighHighNot suitable-
EtherInsolubleInsolubleNot applicable-

Crystallization Protocols

Advanced crystallization protocols have been developed to optimize crystal quality and purity [12] [15]. The melting point of pure triphenylphosphine selenide ranges from 186-192°C, providing a reliable indicator of purity [12] [15]. Variations in melting point typically indicate the presence of impurities or incomplete drying [12].

Controlled cooling rates during crystallization significantly influence crystal morphology and purity [13]. Slow cooling at rates of 1-2°C per hour promotes the formation of large, well-formed crystals with minimal inclusion of impurities [13]. Rapid cooling can lead to the formation of small crystals with trapped impurities, reducing overall purity [13].

Seed crystallization techniques can be employed when spontaneous nucleation is slow or irregular [13]. The addition of small seed crystals of pure triphenylphosphine selenide promotes uniform nucleation and crystal growth [13]. This approach is particularly useful when working with highly pure starting materials or when crystallizing from concentrated solutions [13].

Column Chromatography Purification

When recrystallization alone is insufficient, column chromatography provides an alternative purification approach [16]. Silica gel serves as the preferred stationary phase, with various solvent systems employed depending on the nature of impurities [16]. The compound typically elutes with moderate polarity solvents such as ethyl acetate-hexane mixtures [16].

The chromatographic behavior of triphenylphosphine selenide is influenced by its moderate polarity and the presence of the selenium atom [16]. Typical retention factors range from 0.3-0.6 depending on the solvent system employed [16]. Flash chromatography techniques can be used to improve separation efficiency and reduce purification time [16].

Quality Assessment and Analytical Methods

Comprehensive quality assessment involves multiple analytical techniques to confirm purity and structural integrity [12] [15]. Gas chromatography provides quantitative purity analysis, with commercial samples typically exhibiting purities greater than 98% [12] [15]. Nuclear magnetic resonance spectroscopy confirms structural integrity and the absence of decomposition products [6].

Melting point determination serves as a rapid purity assessment tool, with pure samples exhibiting sharp melting points in the range 189-192°C [12] [15]. Broad or depressed melting points indicate the presence of impurities or solvent residues [12]. Thermogravimetric analysis can identify volatile impurities or residual solvents that may not be detected by other methods [12].

Triphenylphosphine selenide exhibits polymorphism, crystallizing in two distinct crystal systems: monoclinic and triclinic modifications [1]. The monoclinic polymorph adopts the space group P2₁/c [1], which is a common space group for organophosphorus compounds. In contrast, the triclinic polymorph crystallizes in the space group P1̄ [1] [2]. This polymorphic behavior is significant as it demonstrates the structural flexibility of triphenylphosphine selenide and its ability to adopt different packing arrangements while maintaining the same molecular composition.

The triclinic modification has been thoroughly characterized through single-crystal X-ray diffraction studies [2]. The unit cell parameters for the triclinic form are: a = 10.935 ± 0.001 Å, b = 15.064 ± 0.001 Å, c = 17.577 ± 0.001 Å, with angles α = 84.467 ± 0.006°, β = 80.458 ± 0.007°, and γ = 86.175 ± 0.007° [2]. The cell volume is 2838.2 ± 0.4 ų [2]. The triclinic structure contains four unique molecules in the asymmetric unit, with two molecules exhibiting virtually identical conformations related by a local inversion center, while the other two molecules each adopt different conformations [3].

The monoclinic polymorph, while confirmed to exist in the P2₁/c space group [1], has not been as extensively characterized in terms of complete unit cell parameters in the available literature. Both polymorphs maintain the fundamental tetrahedral geometry around the phosphorus atom, indicating that the polymorphic differences arise primarily from variations in intermolecular packing rather than intramolecular structural changes [1].

PropertyMonoclinic PolymorphTriclinic Polymorph
Space GroupP2₁/cP1̄
a (Å)Not fully characterized10.935 ± 0.001
b (Å)Not fully characterized15.064 ± 0.001
c (Å)Not fully characterized17.577 ± 0.001
α (°)9084.467 ± 0.006
β (°)Not fully characterized80.458 ± 0.007
γ (°)9086.175 ± 0.007
Cell Volume (ų)Not fully characterized2838.2 ± 0.4
Unique Molecules24

Tetrahedral Geometry at Phosphorus: Bond Lengths and Angles

The molecular structure of triphenylphosphine selenide is characterized by a distorted tetrahedral geometry around the phosphorus atom [1] [4]. The phosphorus atom is bonded to three phenyl carbon atoms and one selenium atom, creating a pseudotetrahedral arrangement. The distortion from ideal tetrahedral geometry arises from the different bonding requirements of the phosphorus-selenium double bond compared to the phosphorus-carbon single bonds.

Experimental crystallographic studies have provided detailed bond length and angle measurements for triphenylphosphine selenide. The phosphorus-selenium bond length has been determined to be 2.111 Å [5], which is characteristic of a phosphorus-selenium double bond. The average phosphorus-carbon bond lengths are 1.816 Å [5], consistent with typical phosphorus-carbon single bonds in arylphosphines.

The angular geometry around phosphorus shows significant deviations from ideal tetrahedral angles. The average carbon-phosphorus-carbon bond angles are 104.8° [5], which is smaller than the ideal tetrahedral angle of 109.5°. This compression is attributed to the steric effects of the bulky phenyl groups and the electronic effects of the phosphorus-selenium double bond. In contrast, the selenium-phosphorus-carbon bond angles average 113.9° [5], which are larger than the ideal tetrahedral angle, compensating for the compressed carbon-phosphorus-carbon angles.

Comparative analysis with related phosphine selenides reveals consistent trends in bond lengths and angles. Tris(2-methoxyphenyl)phosphine selenide exhibits a phosphorus-selenium bond length of 2.1194 ± 0.0011 Å [4], very similar to triphenylphosphine selenide. The average phosphorus-carbon bond length is 1.820 Å [4], and the average carbon-phosphorus-carbon angle is 106.29° [4], with selenium-phosphorus-carbon angles averaging 112.48° [4].

CompoundP-Se Bond Length (Å)P-C Bond Length (Å)C-P-C Angle (°)Se-P-C Angle (°)
Triphenylphosphine selenide2.1111.816 (avg)104.8 (avg)113.9 (avg)
Trimethylphosphine selenide2.1111.809 (avg)104.1-107.4114.5 (avg)
Tris(2-methoxyphenyl)phosphine selenide2.1194 ± 0.00111.820 (avg)106.29 (avg)112.48 (avg)
Tris(2-furyl)phosphine selenide2.0941.778 (avg)103.4 (avg)114.9 (avg)

The tris(2-furyl)phosphine selenide shows the shortest phosphorus-selenium bond length at 2.094 Å [6], which has been attributed to electronic effects from the furyl substituents. The carbon-phosphorus-carbon angles in this compound are the smallest reported for tertiary phosphine selenides at 103.4° [6], indicating significant steric compression.

Computational Studies: Density Functional Theory Insights

Density functional theory calculations have provided valuable insights into the electronic structure and bonding characteristics of triphenylphosphine selenide. Multiple computational methods have been employed to study this compound, including B3LYP/def2-TZVP for solution-phase calculations and PW6B95-GD3/def2-QZVP for gas-phase geometry optimizations [7].

The DFT-optimized geometries show excellent agreement with experimental crystallographic data. The calculated phosphorus-selenium bond length using the PW6B95-GD3/def2-QZVP method is 2.097 Å [7], which compares favorably with the experimental value of 2.111 Å [5]. The computed phosphorus-carbon bond lengths are 1.816 Å [7], matching the experimental average of 1.816 Å [5].

Angular parameters from DFT calculations also demonstrate good agreement with experimental measurements. The calculated carbon-phosphorus-carbon bond angles are 104.8° [7], identical to the experimental average [5]. The selenium-phosphorus-carbon bond angles are computed to be 113.9° [7], again matching the experimental data [5].

Electronic structure analysis through DFT calculations reveals the nature of the phosphorus-selenium bond. The bond exhibits significant double-bond character, with calculated bond orders indicating substantial π-bonding contribution between phosphorus and selenium [7]. Natural bond orbital analysis suggests that the phosphorus-selenium bond has approximately 65% single-bond character and 35% double-bond character [7].

Nuclear magnetic resonance parameters calculated using DFT methods provide additional validation of the computational models. The calculated ¹J(P-Se) coupling constant using the B97-2/pcsSeg-2 method is 779 Hz [7], which is in reasonable agreement with experimental values reported in the literature for similar phosphine selenides [8].

Computational MethodP-Se Bond Length (Å)P-C Bond Length (Å)C-P-C Angle (°)¹J(P-Se) Coupling (Hz)
B3LYP/def2-TZVP (solution)2.1491.820106.5764
PW6B95-GD3/def2-QZVP (vacuum)2.0971.816104.8779
B97-2/pcsSeg-2 (NMR)2.0971.816104.8779

The computational studies also reveal that the geometry of triphenylphosphine selenide is close to tetrahedral, with the phosphorus-selenium bond lengths varying between 2.090 and 2.117 Å depending on the substituents [9]. Sterically hindered derivatives such as tris(tert-butyl)phosphine selenide show longer phosphorus-selenium bonds (2.117 Å) [7] due to steric effects, while less hindered derivatives maintain shorter bonds.

DFT calculations have been particularly valuable in understanding the electronic effects of different substituents on the phosphorus atom. The calculations show that electron-donating substituents tend to strengthen the phosphorus-selenium bond, while electron-withdrawing groups have the opposite effect [7]. This electronic tuning capability makes triphenylphosphine selenide and its derivatives attractive for various applications in materials science and catalysis [10].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

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Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3878-44-2

Wikipedia

Triphenylphosphine selenide

Dates

Last modified: 08-15-2023

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